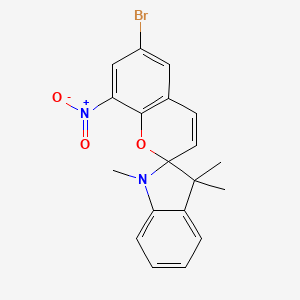
6'-Bromo-8'-nitro-1,3,3-trimethylindolinspirobenzpyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] is a photochromic dye known for its ability to change color upon exposure to light. This compound belongs to the class of spiropyrans, which are characterized by their unique spiro structure that allows for reversible photoisomerization between two forms: a colorless spiropyran form and a colored merocyanine form .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1,3,3-trimethyl-2-methyleneindoline, is reacted with bromine to introduce the bromine atom at the 6-position.
Spirocyclization: The brominated indole derivative is then subjected to a condensation reaction with 8-nitro-2-hydroxybenzaldehyde under acidic conditions to form the spiro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
6-Bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:
Photoisomerization: Exposure to ultraviolet light induces a reversible transformation between the spiropyran and merocyanine forms.
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Photoisomerization: Ultraviolet light is used to induce the transformation.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Photoisomerization: The major product is the merocyanine form, which is colored and exhibits different absorption properties compared to the spiropyran form.
Substitution Reactions: The major products are the substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.
科学的研究の応用
6-Bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in the study of light-induced molecular switches and sensors.
Biology: Employed in the development of photoresponsive biomaterials and drug delivery systems.
Industry: Utilized in the production of smart coatings, optical data storage devices, and light-sensitive inks.
作用機序
The mechanism of action of 6-bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] involves photoisomerization. Upon exposure to ultraviolet light, the spiropyran form undergoes a ring-opening reaction to form the merocyanine form. This transformation is reversible, and the merocyanine form can revert to the spiropyran form upon exposure to visible light or thermal treatment . The molecular targets and pathways involved include the absorption of light by the nitro group, which facilitates the isomerization process .
類似化合物との比較
Similar Compounds
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]: Lacks the bromine atom at the 6-position, resulting in different reactivity and photochromic properties.
1’,3’,3’-Trimethyl-8-methoxy-6-nitrospiro[chromene-2,2’-indole]: Contains a methoxy group instead of a bromine atom, which affects its electronic properties and photoisomerization behavior.
Uniqueness
6-Bromo-1’,3’,3’-trimethyl-8-nitrospiro[chromene-2,2’-indole] is unique due to the presence of the bromine atom at the 6-position, which enhances its reactivity in substitution reactions and influences its photochromic properties. This makes it a valuable compound for applications requiring specific light-induced transformations and reactivity .
特性
CAS番号 |
13034-70-3 |
|---|---|
分子式 |
C19H17BrN2O3 |
分子量 |
401.3 g/mol |
IUPAC名 |
6-bromo-1',3',3'-trimethyl-8-nitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C19H17BrN2O3/c1-18(2)14-6-4-5-7-15(14)21(3)19(18)9-8-12-10-13(20)11-16(22(23)24)17(12)25-19/h4-11H,1-3H3 |
InChIキー |
ICAMZMGPBZILLD-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)Br)[N+](=O)[O-])C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



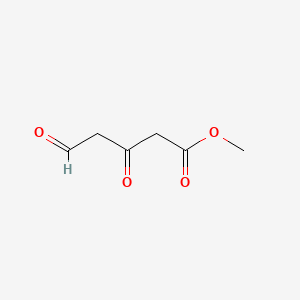
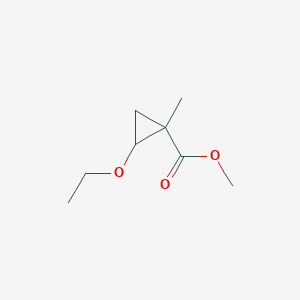

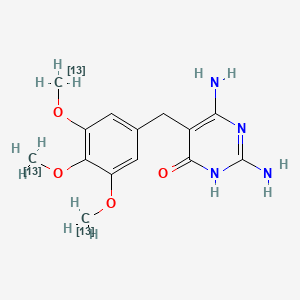
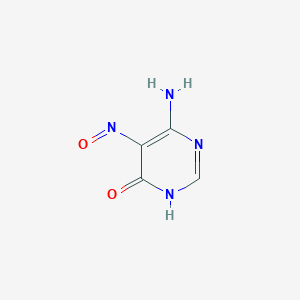
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
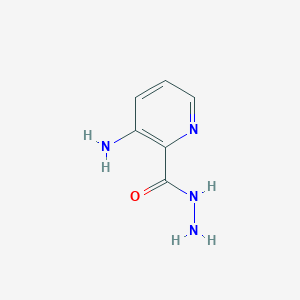
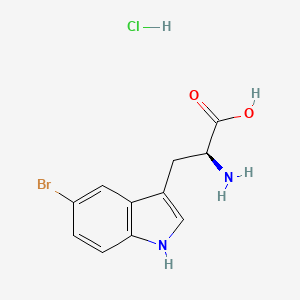
![2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol](/img/structure/B13834459.png)

![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)

